4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride

Description

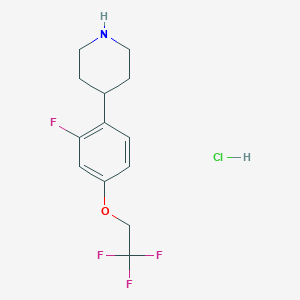

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position. The piperidine moiety is a six-membered nitrogen-containing heterocycle, which is protonated in its hydrochloride salt form. This compound is of interest in medicinal chemistry due to the pharmacological relevance of fluorinated aromatic systems and piperidine scaffolds, which are commonly employed in drug design to optimize bioavailability, metabolic stability, and receptor binding .

Properties

IUPAC Name |

4-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-2,7,9,18H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUBFNXHRKJLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-(2,2,2-trifluoroethoxy)benzene with piperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic and Anesthetic Properties

Research indicates that compounds similar to 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride possess significant analgesic and anesthetic properties. These compounds have been shown to provide pain relief with fewer side effects compared to traditional opioids. For instance, derivatives of piperidine have been studied for their ability to act as narcotic agonists while minimizing respiratory depression, making them safer alternatives in clinical settings .

2. Neuropathic Pain Treatment

The compound has potential applications in treating neuropathic pain disorders. Research has demonstrated that certain piperidine derivatives can inhibit serotonin and norepinephrine reuptake, which is crucial for alleviating chronic pain conditions. Neuropathic pain often proves resistant to conventional treatments, and compounds like this one may offer new therapeutic avenues .

Agrochemical Applications

1. Plant Protection Agents

Recent patents have highlighted the use of fluorinated piperidine derivatives as effective plant protection agents. These compounds exhibit insecticidal properties against various pests, including arthropods and nematodes. The enhanced stability and efficacy of these formulations make them suitable for agricultural applications .

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Analgesics | Reduced respiratory depression compared to opioids |

| Neuropathic Pain Treatment | Effective serotonin/norepinephrine reuptake inhibitor | |

| Agrochemicals | Insecticides | Effective against a range of agricultural pests |

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on a series of piperidine derivatives demonstrated that those containing trifluoromethyl groups exhibited superior analgesic properties compared to non-fluorinated analogs. This was attributed to their enhanced binding affinity to opioid receptors .

Case Study 2: Agricultural Application

In a controlled trial assessing the efficacy of fluorinated piperidine compounds as insecticides, results showed a significant reduction in pest populations when applied at recommended dosages. The study concluded that these compounds could serve as viable alternatives to existing agrochemicals .

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine Hydrochloride and Analogues

*Similarity scores derived from Tanimoto coefficients or structural databases .

Key Observations :

- Phenoxy vs. Direct Phenyl Linkage: Compounds like 4-(2-fluorophenoxy)piperidine hydrochloride (similarity 0.96) feature an oxygen atom linking the phenyl and piperidine groups, which reduces steric bulk compared to the target compound’s direct phenyl attachment .

- Trifluoroethoxy vs. Trifluoromethoxy : The trifluoromethoxy group in the 4-position (similarity 0.52) differs in oxygen connectivity, affecting electronic properties and metabolic stability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogues

Key Insights :

- Receptor Selectivity : The piperazine-based RS100329 demonstrates that trifluoroethoxy-phenyl systems can confer selectivity for specific receptor subtypes (e.g., α1A-adrenergic receptors) . The target compound’s piperidine core may favor different target interactions.

- Solubility and Bioavailability : Unlike fexofenadine, which incorporates a polar carboxylate group limiting blood-brain barrier penetration, the target compound’s trifluoroethoxy group may enhance lipophilicity, favoring CNS activity .

Biological Activity

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHClFNO

- Molecular Weight : 313.72 g/mol

- CAS Number : 2270907-96-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for its pharmacological effects.

Target Interactions

- Serotonin Receptors : The compound has shown affinity for serotonin receptors, particularly the 5-HT subtype. Studies indicate that modifications in the piperidine structure can lead to increased receptor binding affinity and selectivity .

- Dopamine Receptors : Preliminary data suggest that this compound may also interact with dopamine receptors, which could have implications for neuropsychiatric disorders .

- Enzyme Inhibition : The presence of the trifluoroethoxy group may enhance the compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism, although specific enzymes have yet to be identified.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Notably:

- Cancer Cell Lines : The compound showed cytotoxic effects on human cancer cell lines, with IC values ranging from 5 to 20 µM depending on the cell type. This suggests potential as an anticancer agent .

- Neuroprotective Effects : In models of oxidative stress, the compound exhibited protective effects on neuronal cells, reducing apoptosis and promoting cell survival .

Case Studies

-

Case Study on Antidepressant Activity :

A study investigated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties. -

Antitumor Activity :

In a preclinical trial involving xenograft models of breast cancer, administration of the compound resulted in a notable decrease in tumor size compared to controls. Histological analysis revealed reduced proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation) .

Comparative Analysis

The following table summarizes key findings related to similar compounds and their biological activities:

Q & A

Q. What methodologies assess environmental impact during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.